3,4-Dichlorosulfolane
Overview
Description
3,4-Dichlorosulfolane is not directly mentioned in the provided papers, but the synthesis and characterization of related chlorinated organic compounds are discussed. These compounds, such as diastereomers of 3,4-dichloro-2-pentanol and 4,4',5,5'-tetrachloro-2,2'-bi-1,3-dioxolane, share structural motifs with chlorosulfolipids and dioxolane derivatives, which could provide insight into the properties and reactivity of 3,4-Dichlorosulfolane .
Synthesis Analysis
The synthesis of related compounds involves specific chlorination reactions. For instance, the diastereomers of 3,4-dichloro-2-pentanol were synthesized through anti-dichlorination of precursor allylic alcohols, and their stereochemistry was determined using X-ray crystallography . Similarly, the synthesis of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane was achieved through radical and cationic polymerization routes . These methods could potentially be adapted for the synthesis of 3,4-Dichlorosulfolane.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR. For example, the crystal structure of 4,4',5,5'-tetrachloro-2,2'-bi-1,3-dioxolane was determined to be the trans–trans meso-stereoisomer . Complete NMR data for the diastereomers of 3,4-dichloro-2-pentanol was provided, which is crucial for understanding the structural aspects of chlorosulfolipids .
Chemical Reactions Analysis
The reactivity of similar chlorinated compounds has been explored in various chemical reactions. For instance, 2,4-disubstituted 1,3-dioxolanes were synthesized and then subjected to bromination, dichlorocarbene addition, and epoxidation reactions . Additionally, chlorosulfonic acid was used to promote selective chlorination of 2-alkanones with sulfuryl chloride, which could be relevant to the chlorination steps in the synthesis of 3,4-Dichlorosulfolane .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3,4-Dichlorosulfolane are not directly reported, the properties of related compounds can provide some insights. For example, the quantitative analysis of hydroxyl groups in lignins using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent indicates the potential for detailed analysis of similar chlorinated compounds . The selective chlorination process and the analysis of the resulting polymers from the polymerization of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane also contribute to the understanding of the physical and chemical behavior of these types of molecules .
Scientific Research Applications
Chromogenic Detection Systems
One notable application of a related compound, 3,5-dichloro-2-hydroxybenzenesulfonic acid, is in chromogenic detection systems. Fossati, Prencipe, and Berti (2010) developed an improved system for assaying uric acid in biological fluids using this chromogenic system, highlighting its reliability and suitability for both manual and automated procedures (Fossati & Prencipe, 2010).
Biodegradation and Environmental Applications
The study by Wang, Poon, and Cai (2012) investigated the use of the green alga Chlorella pyrenoidosa in degrading and removing 3,4-Dichloroaniline, a structurally related compound to 3,4-Dichlorosulfolane, in water. They found significant removal of the compound, suggesting potential environmental applications for water treatment and pollutant removal (Wang, Poon, & Cai, 2012).
Soil Remediation and Agricultural Impact
Research on the degradation of fumigants like 1,3-dichloropropene, which shares similar chemical characteristics with 3,4-Dichlorosulfolane, has been conducted by Zheng, Papiernik, Guo, and Yates (2003). Their study explored the environmental dissipation and fate of these chemicals, including competitive degradation in soils, which could inform practices for mitigating environmental impact in agriculture (Zheng, Papiernik, Guo, & Yates, 2003).
Chemical Synthesis and Reactions
Mlostoń, Majchrzak, Rutkowska, Woźnicka, Linden, and Heimgartner (2005) focused on the synthesis and reactions of cyclobutanethione derivatives, which are closely related to 3,4-Dichlorosulfolane. They explored various chemical transformations and provided insights into potential applications in synthetic chemistry (Mlostoń et al., 2005).
Development of Diagnostic Tools
The work by Yuan, Matsumoto, and Kimura (1998) introduced a chlorosulfonylated beta-diketone for creating fluorescent chelates with europium, which can be covalently bound to proteins. This development is significant for time-resolved fluoroimmunoassays, a diagnostic technique in medical research and clinical diagnostics (Yuan, Matsumoto, & Kimura, 1998).
Analytical Chemistry and Material Science
In the field of analytical chemistry and material science, Greczynski, Kugler, Keil, Osikowicz, Fahlman, and Salaneck (2001) studied the photoelectron spectroscopy of thin films of PEDOT-PSS, a conducting polymer blend. Their findings have implications for the development of electronic and photonic materials and devices (Greczynski et al., 2001).
Environmental Toxicology
The toxicity of related chloroaniline compounds, like 3,4-dichloroaniline, has been studied by Call, Poirier, Knuth, Harting, and Lindberg (1987). Understanding the toxicological effects of these compounds on aquatic life forms part of a broader assessment of environmental impact and safety (Call et al., 1987).
properties
IUPAC Name |
3,4-dichlorothiolane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQWSIALJCIEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031193 | |
Record name | 3,4-Dichlorosulfolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorosulfolane | |
CAS RN |
3001-57-8 | |
Record name | Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3001-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorosulfolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichlorosulfolane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141368 | |
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Record name | 3,4-Dichlorosulfolane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4-Dichlorosulfolane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4-Dichlorosulfolane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4-Dichlorosulfolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloro-1lambda6-thiolane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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